molecular formula C18H16ClN3O B5646042 2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(2-chlorobenzyl)oxime

2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(2-chlorobenzyl)oxime

Cat. No. B5646042
M. Wt: 325.8 g/mol
InChI Key: VPQDBVGLUJHSQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzodiazepine derivatives, including oxime derivatives, involves multi-step organic reactions that typically start from basic heterocyclic scaffolds. For instance, the synthesis of novel 1,5-benzodiazepine oxime derivatives has been achieved and characterized using NMR, IR, elemental analysis, UV-Vis, and fluorescence spectroscopy, demonstrating the intricate methodologies involved in introducing specific functional groups to the benzodiazepine core (Rekovic et al., 2019).

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is crucial for their chemical behavior. X-ray crystallography is often employed to elucidate these structures, revealing details such as conformation, crystal packing, and intermolecular interactions. For example, studies have shown different molecular forms and conformations in crystal structures of closely related benzodiazepine derivatives, highlighting the impact of slight modifications on the overall structure (Kravtsov et al., 2012).

Chemical Reactions and Properties

Benzodiazepines and their derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and transformations under specific conditions. For example, the interaction of dimethylaminomethylene derivatives of benzothiazepinones with different nucleophiles has been investigated, providing insights into the reactivity and chemical versatility of these compounds (Tarasiuk et al., 2014).

Physical Properties Analysis

The physical properties of benzodiazepine derivatives, such as solubility, melting points, and spectral characteristics, are influenced by their molecular structure. Studies have explored how the nature of solvents affects the UV-Vis and fluorescence spectra of benzodiazepine oximes, providing valuable information on their photophysical properties (Rekovic et al., 2019).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the applications and stability of benzodiazepine derivatives. For example, the chemoselective cleavage of oximes to yield carbonyl compounds under specific conditions illustrates the manipulability of functional groups in benzodiazepine structures for synthetic purposes (Khazaei & Manesh, 2005).

properties

IUPAC Name

N-[(2-chlorophenyl)methoxy]-2,4-dimethyl-1,5-benzodiazepin-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-12-18(22-23-11-14-7-3-4-8-15(14)19)13(2)21-17-10-6-5-9-16(17)20-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQDBVGLUJHSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methoxy]-2,4-dimethyl-1,5-benzodiazepin-3-imine

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